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Compound of Interest

Compound Name: Fructose 6-phosphate

CAS No.: 643-13-0

Cat. No.: B1210287

Get Quote

Executive Summary: The Metabolic Switchboard
In the landscape of central carbon metabolism, Glucose-6-Phosphate (G6P) often claims the

title of the primary hub. However, for drug development—particularly in oncology and metabolic

disease—Fructose 6-Phosphate (F6P) is the true "decision node."

F6P does not merely sit downstream of glucose uptake; it acts as the critical checkpoint

determining whether carbon is committed to energy production (Glycolysis), biosynthetic

precursors (Pentose Phosphate Pathway - PPP), or nutrient sensing (Hexosamine Biosynthetic

Pathway - HBP).

This guide dissects the mechanistic role of F6P, detailing the allosteric "gating" of PFK-1, the

reversible kinetics of the non-oxidative PPP, and the precise LC-MS/MS methodologies

required to quantify these isomers in complex matrices.

The Glycolytic Axis: The "Committed Step"
While Phosphoglucose Isomerase (PGI) maintains F6P in near-equilibrium with G6P, the

downstream conversion to Fructose-1,6-bisphosphate (F1,6BP) is the first irreversible,
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committed step of glycolysis. This reaction is catalyzed by Phosphofructokinase-1 (PFK-1).[1]

[2]

PFK-1 Allosteric Gating
PFK-1 is a homotetramer that oscillates between a catalytically active R-state and an inactive

T-state.[3]

Inhibitors (T-State Stabilizers): ATP and Citrate. High energy status signals PFK-1 to halt

consumption of F6P.

Activators (R-State Stabilizers): AMP and Fructose-2,6-bisphosphate (F2,6BP).

The F2,6BP Override Mechanism
For researchers targeting the Warburg effect, F2,6BP is the molecule of interest. It is

synthesized not by PFK-1, but by the bifunctional enzyme PFKFB3 (6-phosphofructo-2-

kinase/fructose-2,6-bisphosphatase 3).

Mechanism: F2,6BP binds PFK-1 allosterically, increasing its affinity for F6P by >10-fold and

overriding ATP inhibition.

Clinical Relevance: Many tumors overexpress PFKFB3, locking PFK-1 in the open state and

forcing high glycolytic flux even in the presence of high ATP/oxygen.

The Pentose Phosphate Shunt: Non-Oxidative
Flexibility
While the oxidative phase of PPP generates NADPH, the non-oxidative phase (involving F6P)

is often misunderstood as a static "return path." In rapidly dividing cells, this pathway is

reversible and dynamic.

Transketolase (TKT) & Transaldolase (TALDO)
These enzymes shuffle carbon back and forth between Glycolysis and PPP.[4]

Reaction A (TKT): F6P + Glyceraldehyde-3-P
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Erythrose-4-P + Xylulose-5-P.

Reaction B (TALDO): F6P + Erythrose-4-P

Sedoheptulose-7-P + Glyceraldehyde-3-P.

Critical Insight: In tumor cells requiring massive nucleotide synthesis (but sufficient NADPH),

F6P and GAP are diverted out of glycolysis and into the non-oxidative PPP (reverse flux) to

generate Ribose-5-Phosphate without producing NADPH.

Visualization: The F6P Decision Node
The following diagram illustrates the competitive divergence of F6P flux.
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Caption: The F6P "Switchboard" showing competitive flux between Glycolysis (Blue), PPP

(Green), and Allosteric Regulation (Yellow).

Quantitative Comparison: Enzyme Kinetics
The destination of F6P is largely dictated by the
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(affinity) of competing enzymes.

Enzyme Pathway
Km for F6P (

M)

Physiological
Implication

PFK-1 (High ATP) Glycolysis ~2,000
Inhibited state; flux is

blocked.

PFK-1 (+ F2,6BP) Glycolysis ~50
Activated state; avidly

consumes F6P.

Transketolase PPP ~150 - 400

Moderate affinity; flux

depends on mass

action.

GFAT Hexosamine ~200 - 800

Low affinity; only

active when F6P

levels are high

(Nutrient Surplus).

Note: Values are approximate and isoform-dependent.

Experimental Protocol: LC-MS/MS Separation of F6P
Distinguishing F6P from its isomer G6P is analytically challenging as they share the same

mass (260.03 Da) and similar fragmentation patterns. Chromatographic separation is

mandatory.

Sample Preparation (Adherent Cells)
Quenching: Rapidly wash cells with ice-cold saline. Immediately add 80% MeOH / 20% H2O

pre-chilled to -80°C. Rationale: Stops enzymatic turnover instantly.

Extraction: Scrape cells, vortex, and incubate at -80°C for 20 mins.

Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.

Drying: Evaporate supernatant under nitrogen flow; reconstitute in 50% Acetonitrile.
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LC-MS/MS Conditions (HILIC Method)
Column: Phenomenex Luna NH2 (3µm, 100 x 2.0 mm) or Agilent Poroshell 120 HILIC-Z.

Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH

9.0).

Mobile Phase B: 100% Acetonitrile.

Gradient:

0-2 min: 85% B (Isocratic)

2-12 min: 85% -> 0% B (Linear Gradient)

12-15 min: 0% B (Wash)

15-20 min: 85% B (Re-equilibration)

MS Detection (Triple Quad): Negative Electrospray Ionization (ESI-).

MRM Transitions:

F6P:

(Phosphate group)

G6P:

(Note: Must rely on Retention Time).

Differentiation: G6P typically elutes after F6P on Amino columns due to the aldehyde

interaction.

Therapeutic Implications
Targeting PFKFB3
Inhibitors like PFK-15 or 3PO target PFKFB3.
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Mechanism: Reduces intracellular F2,6BP

PFK-1 reverts to T-state

Glycolysis stalls.

Outcome: F6P accumulates and is diverted into the PPP (oxidative branch), potentially

causing oxidative stress or autophagy depending on the cellular context.

TIGAR (TP53-Induced Glycolysis and Apoptosis
Regulator)
TIGAR functions as a phosphatase, degrading F2,6BP.

Effect: Lowers glycolytic flux, increases PPP flux.

Role: Protects cells from oxidative stress (via NADPH production) and DNA damage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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